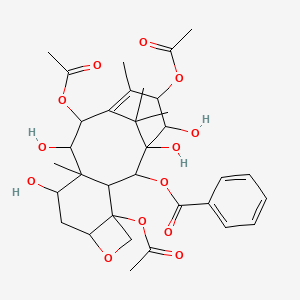
Glyburid (Kalium-Salz)
Übersicht
Beschreibung
Glyburid (Kaliumsalz) ist ein Sulfonylharnstoff der zweiten Generation, der hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es wirkt, indem es die Insulinsekretion aus den Betazellen der Bauchspeicheldrüse stimuliert, wodurch die Blutzuckerspiegel kontrolliert werden können . Glyburid (Kaliumsalz) ist bekannt für seine Wirksamkeit bei Patienten, die mit Erstlinientherapien wie Metformin nicht behandelt werden können .
Wissenschaftliche Forschungsanwendungen
Glyburid (Kaliumsalz) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Sulfonylharnstoff-Chemie und -Reaktivität verwendet.
Biologie: Untersucht werden seine Auswirkungen auf zelluläre Kaliumkanäle und die Insulinsekretion.
Industrie: Wird zur Formulierung von pharmazeutischen Produkten zur Behandlung von Diabetes verwendet.
Wirkmechanismus
Glyburid (Kaliumsalz) entfaltet seine Wirkung, indem es an die ATP-sensitiven Kaliumkanäle (K_ATP) auf den Betazellen der Bauchspeicheldrüse bindet und diese hemmt . Diese Hemmung führt zu einer Depolarisation der Zellmembran, zur Öffnung spannungsabhängiger Calciumkanäle und zu einer erhöhten Insulinsekretion . Das primäre molekulare Ziel ist die Sulfonylharnstoff-Rezeptor-1-Untereinheit (SUR1) des K_ATP-Kanals .
Wirkmechanismus
Target of Action
Glyburide, also known as glibenclamide, is a second-generation sulfonylurea used to treat patients with type 2 diabetes mellitus . The primary target of glyburide is the ATP-sensitive potassium channels (K_ATP) on the beta cells of the pancreas . These channels play a crucial role in insulin secretion .
Mode of Action
Glyburide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The increase in intracellular potassium and calcium ion concentrations stimulates insulin secretion .
Biochemical Pathways
The closure of ATP-sensitive potassium channels on beta cells leads to an increase in intracellular potassium and calcium ion concentrations . This triggers the release of insulin, a hormone that regulates the amount of glucose in the blood. Insulin allows cells in the body to take in glucose and use it as a source of energy or store it for future use .
Pharmacokinetics
Glyburide is 50% excreted in the urine and 50% in the feces . It is mainly excreted as the metabolite 4-trans-hydroxyglyburide . The drug’s pharmacokinetics can be described by a two-compartment open model . The distribution of glyburide is affected by its high affinity for serum albumin (99 percent bound), and elimination of the drug is evenly divided between biliary and renal routes .
Result of Action
The primary result of glyburide’s action is the lowering of blood glucose levels. By stimulating insulin secretion, glyburide helps to control the amount of glucose in the blood, thereby managing the symptoms of type 2 diabetes .
Action Environment
The solubility and dissolution rate of glyburide, which are crucial for its bioavailability, can be significantly improved in the presence of hydroxybutenyl-β-cyclodextrin (HBenBCD) . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain substances .
Safety and Hazards
Glyburide is not for treating type 1 diabetes. You should not use glyburide if you are being treated with bosentan, or if you have diabetic ketoacidosis . Monitoring glyburide is also necessary for patients in circumstances that provoke the onset of hypoglycemia, including exercise, lack of eating, and accidental overdosage .
Zukünftige Richtungen
According to the 2023 update of the American Diabetes Association Standards of Medical Care in Diabetes, glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .
Biochemische Analyse
Biochemical Properties
Glyburide (potassium salt) interacts with ATP-sensitive potassium channels on beta cells, leading to an increase in intracellular potassium and calcium ion concentrations . This interaction triggers insulin secretion, playing a crucial role in the biochemical reactions associated with glucose regulation .
Cellular Effects
Glyburide (potassium salt) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to insulin secretion . In the context of diabetes mellitus type II, Glyburide (potassium salt) helps improve glycemic control .
Molecular Mechanism
The molecular mechanism of action of Glyburide (potassium salt) involves the inhibition of ATP-sensitive potassium channels on beta cells . This inhibition leads to an increase in intracellular potassium and calcium ion concentrations, which in turn stimulates insulin secretion .
Temporal Effects in Laboratory Settings
While specific temporal effects of Glyburide (potassium salt) in laboratory settings are not fully detailed in the search results, it is known that Glyburide has a long duration of action as it is given once daily .
Dosage Effects in Animal Models
In animal models, Glyburide (potassium salt) has been shown to reduce bacterial dissemination in a mouse model of melioidosis . The effects of different dosages of Glyburide (potassium salt) in animal models are not fully detailed in the search results.
Metabolic Pathways
Glyburide (potassium salt) is involved in the metabolic pathway related to insulin secretion . It interacts with ATP-sensitive potassium channels, a key component in this pathway .
Transport and Distribution
Glyburide (potassium salt) and its metabolites are transported and distributed within cells and tissues through multiple mechanisms. These include hepatic uptake mediated by organic anion–transporting polypeptides and basolateral and biliary efflux by P-glycoprotein, breast cancer resistance protein, and multidrug resistance–associated proteins .
Subcellular Localization
The specific subcellular localization of Glyburide (potassium salt) is not fully detailed in the search results. Given its role in inhibiting ATP-sensitive potassium channels on beta cells, it is likely that it localizes to the cell membrane where these channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Glyburid (Kaliumsalz) beinhaltet die Reaktion von 5-Chlor-2-methoxybenzoesäure mit 2-Aminoethylbenzolsulfonamid unter Bildung eines Zwischenprodukts, das dann mit Cyclohexylisocyanat zu Glyburid umgesetzt wird . Die Kaliumsalzform wird durch Neutralisierung von Glyburid mit Kaliumhydroxid unter kontrollierten Bedingungen erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Glyburid (Kaliumsalz) beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Sicherheit gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Glyburid (Kaliumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können Glyburid in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Glyburid kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Sulfonylharnstoff-Molekül.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Sulfonylharnstoff-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glipizid: Ein kurz wirkender Sulfonylharnstoff mit einem schnelleren Wirkungseintritt im Vergleich zu Glyburid.
Tolbutamid: Ein Sulfonylharnstoff der ersten Generation mit kürzerer Wirkdauer.
Einzigartigkeit
Glyburid (Kaliumsalz) ist einzigartig durch seine lange Wirkdauer und seine hohe Potenz bei der Stimulation der Insulinsekretion . Es ist besonders wirksam bei Patienten mit Typ-2-Diabetes, die eine zusätzliche glykämische Kontrolle benötigen, die über das hinausgeht, was mit Erstlinientherapien erreicht wird .
Eigenschaften
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNANLGKVVVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-36-5 | |
| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

